molecular formula C14H11NO3 B1425682 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid CAS No. 1272838-47-7

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid

Cat. No.: B1425682
CAS No.: 1272838-47-7
M. Wt: 241.24 g/mol
InChI Key: MWENGLGTBLDDKQ-UHFFFAOYSA-N
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Description

“5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid” is a compound with the CAS Number: 1272838-47-7. It has a molecular weight of 241.25 and its IUPAC name is 5-(2,3-dihydro-1-benzofuran-5-yl)nicotinic acid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17) .

Scientific Research Applications

Synthesis and Coordination Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid has been utilized in the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions. This compound was used in the preparation of complexes with copper and cobalt, demonstrating high thermal stability in these complexes (Mojumdar, Šimon, & Krutošíková, 2009).

Hydrogen Bonding and Pi-Pi Interactions

Research indicates that this compound, particularly its derivatives, shows significant hydrogen bonding and pi-pi interactions. These interactions lead to the formation of unique molecular structures and are essential in the creation of cocrystals with various compounds (Titi & Goldberg, 2009).

Novel Synthesis Techniques

Innovative methods for synthesizing derivatives of this compound have been explored, including transformations leading to various heterocyclic compounds. These methods offer new avenues for the creation of pharmacologically interesting compounds (Shachan‐Tov & Frimer, 2012).

Lanthanide-Based Coordination Polymers

The compound and its analogs have been used to support the development of lanthanide coordination compounds, contributing to the study of their photophysical properties. This application is particularly relevant in the field of material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Antimicrobial Activity

Derivatives of this compound have shown promising results in antimicrobial studies. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, making them potential candidates for antimicrobial drug development (Kenchappa & Bodke, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWENGLGTBLDDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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